[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone
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Overview
Description
1-[1-(3,4-dimethylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This particular compound is notable for its potential bioactive properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[1-(3,4-dimethylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction between ketones, formaldehyde, and N-heterocycles can yield triazole derivatives . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine ring, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while substitution could introduce different functional groups into the molecule.
Scientific Research Applications
1-[1-(3,4-dimethylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its bioactive properties make it useful in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known for its ability to form stable complexes with metal ions and other biomolecules, which can modulate biological activity. The piperazine ring adds to its versatility by providing additional sites for interaction and modification. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and piperazine-containing molecules. For instance:
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares the triazole core but differs in its substituents, leading to different bioactive properties.
Indole derivatives: These compounds also exhibit a wide range of biological activities and are structurally similar due to the presence of nitrogen-containing heterocycles. The uniqueness of 1-[1-(3,4-dimethylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2-fluorophenyl)piperazine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H24FN5O |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H24FN5O/c1-15-8-9-18(14-16(15)2)28-17(3)21(24-25-28)22(29)27-12-10-26(11-13-27)20-7-5-4-6-19(20)23/h4-9,14H,10-13H2,1-3H3 |
InChI Key |
NKUCDJMXYZSMCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)C)C |
Origin of Product |
United States |
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